

# Toxicological Profile of Fosamine on Non-Target Organisms: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Fosamine

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This technical guide provides a comprehensive overview of the toxicological profile of the herbicide **fosamine** on non-target organisms. The information is compiled from various scientific sources, including regulatory documents and ecotoxicological studies, to offer a detailed resource for researchers and professionals in the field.

## Executive Summary

**Fosamine**, an organophosphonate herbicide, is primarily used for the control of woody and herbaceous plants.<sup>[1][2]</sup> Its mode of action in target plants is not fully understood but is believed to involve the inhibition of bud growth.<sup>[1][3]</sup> This guide focuses on its effects on non-target organisms, summarizing key toxicological data and experimental methodologies. Overall, **fosamine** exhibits low acute toxicity to a wide range of non-target organisms, including mammals, birds, fish, and aquatic invertebrates.<sup>[2][4]</sup> It is not persistent in the environment, degrading primarily through microbial action in the soil with a half-life of approximately one to two weeks.<sup>[1][4][5]</sup>

## Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for **fosamine** across various non-target species. This data is essential for understanding the potential environmental risk associated with its use.

Table 1: Acute Toxicity of **Fosamine** to Terrestrial Non-Target Organisms

Species	Endpoint	Value (mg/kg bw)	Classification	Reference
Rat ( <i>Rattus norvegicus</i> )	Oral LD50	>5,000 - 24,400	Practically Nontoxic	<a href="#">[2]</a>
Rabbit ( <i>Oryctolagus cuniculus</i> )	Dermal LD50	>1,683	-	<a href="#">[1]</a>
Mallard Duck ( <i>Anas platyrhynchos</i> )	Oral LD50	>10,000	Practically Nontoxic	<a href="#">[2]</a>
Bobwhite Quail ( <i>Colinus virginianus</i> )	Oral LD50	>10,000	Practically Nontoxic	<a href="#">[2]</a>
Honeybee ( <i>Apis mellifera</i> )	Contact LC50	>10,000 mg/L	Practically Nontoxic	<a href="#">[5]</a>
Earthworm ( <i>Eisenia fetida</i> )	14-day LC50	>1,000 mg/kg soil	Practically Nontoxic	<a href="#">[6]</a>

Table 2: Acute Toxicity of **Fosamine** to Aquatic Non-Target Organisms

Species	Endpoint (Duration)	Value (mg/L)	Classification	Reference
Bluegill Sunfish (Lepomis macrochirus)	LC50 (96-hour)	670	Practically Nontoxic	<a href="#">[5]</a>
Rainbow Trout (Oncorhynchus mykiss)	LC50 (96-hour)	>1,000	Practically Nontoxic	<a href="#">[1]</a>
Fathead Minnow (Pimephales promelas)	LC50 (96-hour)	>1,000	Practically Nontoxic	<a href="#">[1]</a>
Coho Salmon (Oncorhynchus kisutch)	LC50 (96-hour)	8,290	Practically Nontoxic	<a href="#">[5]</a>
Water Flea (Daphnia magna)	EC50 (48-hour)	1,524	Practically Nontoxic	<a href="#">[5]</a>

Table 3: Subchronic and Chronic Toxicity of **Fosamine**

Species	Study Duration	NOEL/NOAEL	LOEL/LOAEL	Effects Observed at LOAEL	Reference
Rat ( <i>Rattus norvegicus</i> )	90-day Oral	-	-	Possible neurotoxic effects (not statistically significant) at 1000-2000 mg/kg.	<a href="#">[4]</a>
Dog ( <i>Canis lupus familiaris</i> )	6-month Oral	>1,000 ppm	-	Increased stomach weights in females at higher doses.	<a href="#">[5]</a>

## Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the toxicological assessment of **fosamine**, based on standardized OECD guidelines referenced in the available literature.

### 3.1. Terrestrial Organism Toxicity Testing

#### 3.1.1. Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.

- Test Species: Mallard duck (*Anas platyrhynchos*) or Bobwhite quail (*Colinus virginianus*).
- Administration: A single oral dose of the test substance is administered to the birds, typically via gavage or capsule.
- Dosage: A range of dose levels is used to determine the dose-response relationship. A limit test at a high dose (e.g., 2000 mg/kg) can also be conducted.

- **Observation Period:** Birds are observed for mortality and clinical signs of toxicity for at least 14 days.
- **Endpoints:** The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test population. Sub-lethal effects are also recorded.

### 3.1.2. Honeybee Acute Contact Toxicity Test (Based on OECD Guideline 214)

This laboratory test assesses the acute contact toxicity of a substance to adult worker honeybees.

- **Test Species:** Honeybee (*Apis mellifera*).
- **Administration:** A single dose of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.
- **Dosage:** A series of concentrations is tested to determine the dose-response. A limit test at 100  $\mu$ g/bee may be performed.
- **Observation Period:** Mortality and behavioral abnormalities are recorded at 4, 24, and 48 hours after application. The observation period can be extended to 96 hours if mortality increases significantly between 24 and 48 hours.
- **Endpoints:** The primary endpoint is the contact LD50 at 24 and 48 hours.

### 3.1.3. Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil.

- **Test Species:** *Eisenia fetida*.
- **Test System:** Adult earthworms are exposed to the test substance mixed into a standardized artificial soil.
- **Dosage:** A range of concentrations of the test substance in the soil is tested. The highest tested concentration is typically 1000 mg/kg of dry soil.

- Observation Period: Mortality and sublethal effects (e.g., changes in behavior and body weight) are observed over a 14-day period.
- Endpoints: The main endpoint is the 14-day LC50. NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration) for mortality and biomass changes are also determined.<sup>[6]</sup>

### 3.2. Aquatic Organism Toxicity Testing

#### 3.2.1. Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test is designed to determine the acute lethal toxicity of a substance to fish.

- Test Species: Species like Bluegill Sunfish (*Lepomis macrochirus*), Rainbow Trout (*Oncorhynchus mykiss*), or Fathead Minnow (*Pimephales promelas*) are commonly used.
- Test System: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.
- Dosage: A geometric series of at least five concentrations is typically used.
- Observation Period: Mortality is recorded at 24, 48, 72, and 96 hours.
- Endpoints: The primary endpoint is the 96-hour LC50.

#### 3.2.2. Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to the aquatic invertebrate *Daphnia magna*.

- Test Species: *Daphnia magna*, less than 24 hours old.
- Test System: Daphnids are exposed to the test substance in a static system for 48 hours.
- Dosage: A range of concentrations is tested.
- Observation Period: Immobilization (the inability to swim) is recorded at 24 and 48 hours.

- Endpoints: The primary endpoint is the 48-hour EC50, the concentration that immobilizes 50% of the daphnids.

### 3.3. Mammalian Subchronic Oral Toxicity Study (Based on OECD Guideline 408)

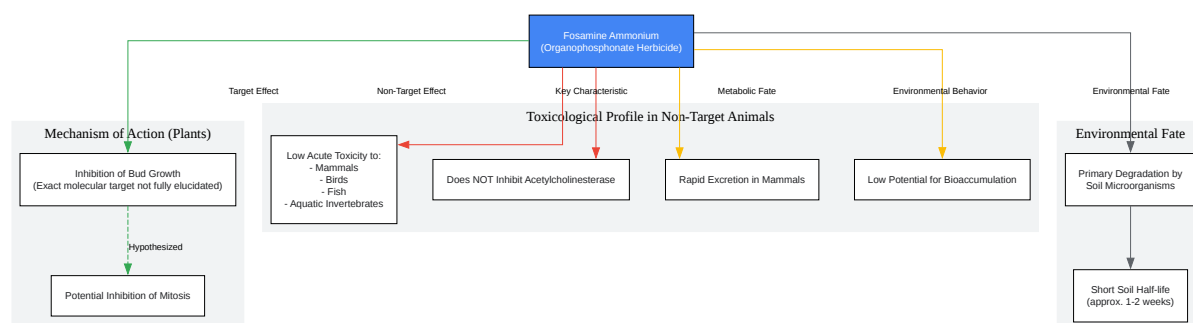
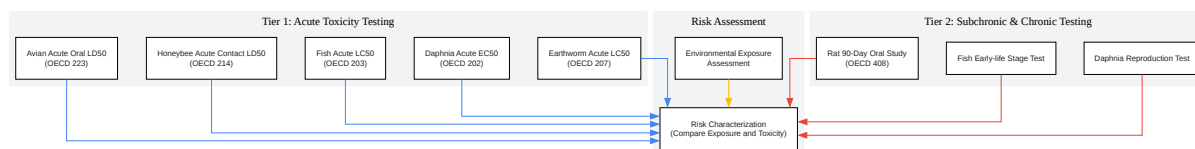
This study provides information on the potential adverse effects of a substance following repeated oral administration over a 90-day period.

- Test Species: Typically the rat (*Rattus norvegicus*).
- Administration: The test substance is administered daily via gavage or in the diet.
- Dosage: At least three dose levels and a control group are used.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology and clinical chemistry parameters are evaluated at the end of the study.
- Endpoints: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL). Gross necropsy and histopathology of major organs are also performed.

## Visualizations

### 4.1. Experimental Workflow for Ecotoxicological Assessment

The following diagram illustrates a generalized workflow for assessing the ecotoxicological risk of a chemical like **fosamine**.



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